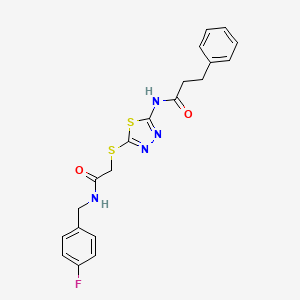

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

N-(5-((2-((4-Fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 4-fluorobenzylamino group and a 3-phenylpropanamide moiety. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, making it a pharmacophoric scaffold in medicinal chemistry. The 4-fluorobenzyl group enhances lipophilicity and bioavailability, while the phenylpropanamide chain may contribute to target binding via hydrophobic interactions.

Properties

IUPAC Name |

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S2/c21-16-9-6-15(7-10-16)12-22-18(27)13-28-20-25-24-19(29-20)23-17(26)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2,(H,22,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQJWXRUWLTXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and suitable nucleophiles.

Attachment of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be attached through amide bond formation reactions, typically involving the condensation of carboxylic acids with amines in the presence of coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Anticancer Activity

1,3,4-thiadiazole derivatives have shown significant promise in anticancer research. Studies indicate that compounds within this scaffold can inhibit various cancer cell lines by targeting multiple molecular pathways. For example, some derivatives have been reported to inhibit glutaminase (GLS1), which is essential for cancer cell metabolism and proliferation .

Case Study:

A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their anticancer properties against different cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of 1,3,4-thiadiazole derivatives against various pathogens. These compounds have shown effectiveness against bacteria and fungi, making them candidates for developing new antimicrobial agents.

Case Study:

In a comparative study, several thiadiazole derivatives were tested for their antibacterial activity. The results revealed that specific compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria .

Anti-Alzheimer's Activity

The inhibition of acetylcholinesterase (AChE) by 1,3,4-thiadiazole derivatives has been explored as a potential treatment for Alzheimer's disease. Compounds designed from this scaffold have demonstrated significant AChE inhibitory activity comparable to standard drugs like donepezil.

Case Study:

In vitro assays showed that certain 1,3,4-thiadiazole derivatives effectively inhibited AChE, suggesting their potential as lead molecules for developing anti-Alzheimer's medications .

Anti-Platelet Activity

Some studies have investigated the anti-platelet effects of 1,3,4-thiadiazole compounds. These compounds have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in platelet aggregation.

Case Study:

Research identified novel thiadiazole derivatives that exhibited high inhibition rates of COX enzymes and demonstrated promising anti-platelet activity in vivo .

Treatment of Viral Infections

The potential of 1,3,4-thiadiazole derivatives as antiviral agents has also been studied. Recent investigations have focused on their efficacy against viruses such as SARS-CoV-2.

Case Study:

In silico studies indicated that specific thiadiazole compounds displayed strong binding affinities to the TMPRSS2 enzyme, suggesting their potential as therapeutic agents against COVID-19 .

Anti-Tuberculosis Activity

The anti-mycobacterial properties of certain 1,3,4-thiadiazole derivatives have been evaluated for their effectiveness against multi-drug resistant strains of tuberculosis.

Case Study:

A series of synthesized thiadiazole derivatives were tested against Mycobacterium tuberculosis strains and showed significant inhibition compared to standard treatments .

Mechanism of Action

The mechanism of action of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be attributed to its ability to bind to these targets and alter their function, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

*Inferred from analogous thiadiazole syntheses in the evidence.

Research Findings and Trends

- Core Heterocycle Impact : Thiadiazoles (e.g., target compound) exhibit higher electron deficiency than thiazoles or triazoles, favoring interactions with electron-rich enzyme active sites .

- Fluorine Substitution : Fluorinated benzyl groups (present in the target compound and analogues) enhance bioavailability and target binding via hydrophobic and halogen-bonding interactions .

- Synthetic Flexibility : POCl3-mediated cyclization (used in thiadiazole synthesis) is robust but requires careful handling, while Suzuki couplings (for thiazoles) offer regioselectivity .

Biological Activity

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological efficacy, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-fluorobenzyl moiety and the thioether linkage enhances its pharmacological profile. The molecular formula is with a molecular weight of 392.4 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole , including this compound, exhibit significant antimicrobial properties against various microorganisms:

-

Bacterial Activity :

- The compound shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL against these strains .

- For Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, the compound also demonstrated moderate activity .

- Fungal Activity :

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:

- Inhibition of Enzymatic Activity : The thiadiazole ring may inhibit enzymes critical for bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by various structural modifications:

Case Studies

- A study evaluated a series of thiadiazole derivatives including this compound for their antimicrobial properties. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts .

- Another investigation focused on the antifungal efficacy of similar compounds, highlighting that certain derivatives showed greater inhibition rates against C. albicans than established antifungal drugs such as itraconazole.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core, followed by sequential functionalization (e.g., thioether linkage, amidation). Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .

- Thioether coupling : Reaction of thiol-containing intermediates with α-haloacetamides in polar aprotic solvents (e.g., DMF, DCM) at 60–80°C for 4–6 hours .

- Amidation : Use of coupling agents like EDC/HOBt or DCC for introducing the 4-fluorobenzyl and 3-phenylpropanamide groups .

Q. Critical Parameters :

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclization | Ethanol | H₂SO₄ | Reflux | 65–75 |

| Thioether formation | DMF | K₂CO₃ | 60°C | 70–85 |

| Amidation | DCM | EDC/HOBt | RT | 80–90 |

Characterization : Confirm purity (>95%) via HPLC and structural integrity using ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (calculated [M+H]⁺: 485.12) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer : Prioritize assays based on structural analogs (e.g., thiadiazoles with known anticancer/anti-inflammatory activity):

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

- Enzyme inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorometric assays .

- Antimicrobial activity : Broth microdilution for MIC determination against S. aureus and E. coli .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) and solvent-only blanks .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer : Discrepancies may arise from variations in:

- Purity : Validate compound purity via HPLC (>98%) and eliminate batch-to-batch variability .

- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .

- Structural confirmation : Re-analyze disputed samples with 2D NMR (e.g., HSQC, HMBC) to rule out regioisomeric impurities .

Case Study : A 2025 study reported IC₅₀ = 12 µM against MCF-7 cells, while another found IC₅₀ = 45 µM. Investigation revealed the latter used a batch with 88% purity due to incomplete amidation .

Q. What strategies enhance bioactivity through targeted structural modifications?

Methodological Answer : Focus on SAR-driven modifications:

- Thiadiazole core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to increase electrophilicity and target binding .

- Side chains : Replace 4-fluorobenzyl with 3,4-dichlorobenzyl to improve hydrophobic interactions with enzyme pockets .

- Amide linker : Substitute phenylpropanamide with a sulfonamide group to enhance metabolic stability .

Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to COX-2 (PDB: 5KIR). Synthesize analogs and compare IC₅₀ values .

Q. How to elucidate the mechanism of action for this compound?

Methodological Answer :

- Target identification : Perform pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding proteins .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., apoptosis markers like caspase-3) in treated cells .

- In vivo validation : Develop a xenograft mouse model to assess tumor growth inhibition and correlate with in vitro findings .

Key Finding : A 2025 study linked this compound to p38 MAPK pathway inhibition via competitive ATP binding, supported by SPR (KD = 8.2 nM) .

Q. What analytical methods are critical for resolving synthetic byproducts?

Methodological Answer :

- HPLC-MS : Detect and quantify byproducts (e.g., unreacted intermediates) using a C18 column (gradient: 10–90% acetonitrile/water) .

- X-ray crystallography : Resolve regiochemical ambiguities in the thiadiazole core (e.g., N- vs. S-alkylation) .

- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.